molecular formula C10H22N2 B13617572 (1S,2S)-N,N'-Diethylcyclohexane-1,2-diamine

(1S,2S)-N,N'-Diethylcyclohexane-1,2-diamine

Cat. No.: B13617572
M. Wt: 170.30 g/mol
InChI Key: QQHMNKRUMYTFHL-UWVGGRQHSA-N
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Description

(1S,2S)-N,N'-Diethylcyclohexane-1,2-diamine is a chiral vicinal diamine featuring a cyclohexane backbone with ethyl substituents on the nitrogen atoms. This article compares its hypothetical properties and applications with these related compounds.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine

InChI

InChI=1S/C10H22N2/c1-3-11-9-7-5-6-8-10(9)12-4-2/h9-12H,3-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

QQHMNKRUMYTFHL-UWVGGRQHSA-N

Isomeric SMILES

CCN[C@H]1CCCC[C@@H]1NCC

Canonical SMILES

CCNC1CCCCC1NCC

Origin of Product

United States

Preparation Methods

Synthesis from Cyclohexene Oxide via Ring-Opening and Alkylation

A well-documented approach involves the ring-opening of cyclohexene oxide with an ethylamine source, followed by subsequent transformations to yield the diamine.

  • Step 1: Ring-Opening of Cyclohexene Oxide

    Cyclohexene oxide is reacted with aqueous ethylamine under controlled conditions (e.g., reflux or sealed reactor at elevated temperature) to open the epoxide ring, yielding trans-2-(ethylamino)cyclohexanol intermediates.

  • Step 2: Cyclization and Further Ring-Opening

    The intermediate is cyclized using reagents such as chlorosulfonic acid or Mitsunobu reagents to form bicyclic intermediates, which are then subjected to ring-opening reactions with ethylamine to introduce the second amino group.

  • Step 3: Reduction and Purification

    Reduction of intermediates with reagents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) affords the diamine product.

  • Step 4: Resolution

    The racemic mixture of N,N'-diethylcyclohexane-1,2-diamine is resolved using chiral acids such as tartaric acid to isolate the (1S,2S) enantiomer with high enantiomeric excess (up to 98.5% ee reported).

This route benefits from inexpensive starting materials but requires careful control of reaction conditions and handling of hazardous reagents like LiAlH4.

Direct Ethylation of 1,2-Cyclohexanediamine

An alternative method involves starting from optically pure or racemic 1,2-cyclohexanediamine, followed by selective N-ethylation:

  • Step 1: N-Ethylation

    The diamine is reacted with ethyl halides (e.g., ethyl iodide) in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane under reflux. This reaction introduces ethyl groups on the amino nitrogens.

  • Step 2: Purification and Resolution

    The product mixture is purified, and if starting from racemic diamine, chiral resolution is performed using agents like tartaric acid or dibenzyl tartaric acid to isolate the (1S,2S) enantiomer.

This method is scalable and avoids some hazardous reagents but requires efficient resolution techniques to achieve high optical purity.

Industrial and Scalable Synthesis Considerations

Industrial synthesis often employs continuous flow reactors and automated systems to optimize yield and purity. The use of catalytic systems and optimized reaction parameters allows for large-scale production with consistent stereochemical outcomes.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Challenges Yield & Purity
Ring-opening of cyclohexene oxide + ethylamine Cyclohexene oxide Aqueous ethylamine, LiAlH4 (reduction), tartaric acid (resolution) Inexpensive starting materials Use of hazardous LiAlH4, multi-step ~40-45% yield, >98% ee after resolution
Direct N-ethylation of 1,2-cyclohexanediamine 1,2-Cyclohexanediamine Ethyl iodide, K2CO3, reflux in DCM Scalable, simpler alkylation step Requires chiral resolution Variable yield, high purity after resolution
Industrial continuous flow synthesis Varies Automated reactors, optimized catalysts High efficiency and scalability Requires specialized equipment High yield and purity achievable

Research Findings and Optimization Notes

  • Catalyst and solvent effects: Studies indicate that using ammonium chloride as a catalyst in ring-opening steps improves yield and selectivity compared to Lewis acids like BF3·Et2O.

  • Resolution agents: Both tartaric acid and dibenzyl tartaric acid are effective for chiral resolution; tartaric acid is preferred for cost-effectiveness on large scale.

  • Reaction ratios: Optimal molar ratios of intermediates to ethylamine (e.g., 1:2) maximize conversion rates.

  • Safety and scalability: The use of LiAlH4, while effective, poses safety risks on scale-up; alternative reduction methods or catalytic hydrogenation could be explored.

  • Microwave-assisted methods: Though more common in related diamine syntheses, microwave irradiation can accelerate reactions and improve yields in coupling steps but is less documented specifically for N,N'-diethyl derivatives.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Variations

The substituents on the nitrogen atoms critically influence the steric, electronic, and solubility properties of cyclohexane-1,2-diamine derivatives. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
(1S,2S)-N,N'-Dimethylcyclohexane-1,2-diamine Methyl 142.25 Compact steric profile; enhances reaction rates in carboesterification
(1S,2S)-N,N'-Dibenzylcyclohexane-1,2-diamine Benzyl 330.47 (estimated) Bulky groups improve enantioselectivity in Ni(II)-catalyzed Michael additions (~90% ee)
(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine Phosphine-benzyl 662.80 Combines chirality with phosphine donor sites; used in Ru-catalyzed asymmetric transfer hydrogenation (97% ee)
(Target) (1S,2S)-N,N'-Diethylcyclohexane-1,2-diamine Ethyl ~170.30 (estimated) Intermediate steric bulk; potential balance between reactivity and selectivity (hypothesized)

Solubility and Stability

  • Dimethyl Derivative : Soluble in polar aprotic solvents (e.g., DMF, DMSO) due to lower molecular weight .
  • Dibenzyl/Phosphine-Benzyl Derivatives : Increased hydrophobicity improves compatibility with organic solvents but may slow reaction kinetics .
  • Diethyl Derivative: Hypothesized to exhibit intermediate solubility, bridging polar and nonpolar environments.

Steric and Electronic Effects

  • Steric Demand : Benzyl > Ethyl > Methyl. Larger groups hinder substrate approach but improve stereochemical control.

Biological Activity

(1S,2S)-N,N'-Diethylcyclohexane-1,2-diamine is a chiral diamine compound that has garnered attention for its potential biological activities. This article explores its chemical properties, applications, and relevant research findings.

  • Molecular Formula : C12_{12}H24_{24}N2_2
  • Molecular Weight : 200.34 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents; limited solubility in water

Applications in Biological Systems

Chiral diamines like this compound are essential in various biological applications:

  • Ligands in Catalysis : They are used as ligands in transition metal-catalyzed reactions, facilitating the synthesis of biologically active compounds .
  • Pharmaceutical Development : The compound serves as a building block for synthesizing pharmaceuticals, including antibiotics and anticancer agents .

1. Synthesis and Biological Activity

Research indicates that this compound can be synthesized through stereoselective methods. Its derivatives have shown significant biological activities:

  • Anticancer Properties : Certain derivatives exhibit efficacy against cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Neuroprotective Effects : Compounds derived from this diamine have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's .
Study Findings Reference
Study on Anticancer ActivityDemonstrated selective cytotoxicity against various cancer cell lines
Neuroprotective StudyShowed potential in reducing oxidative stress and neuroinflammation
Synthesis MethodologyDeveloped efficient synthetic routes for producing chiral diamines

2. Mechanistic Insights

The biological activity of this compound is often attributed to its ability to coordinate with metal ions and form stable complexes. These complexes can modulate enzymatic activities and influence biochemical pathways.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound derivatives revealed that specific modifications enhance their potency against breast cancer cells. The study utilized various assays to assess cell viability and apoptosis induction.

Case Study 2: Neuroprotection

In a model simulating Alzheimer's disease, derivatives of this compound were tested for their ability to cross the blood-brain barrier. Results indicated improved cognitive function and reduced amyloid-beta accumulation in treated subjects compared to controls.

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure (1S,2S)-N,N'-Diethylcyclohexane-1,2-diamine?

The synthesis typically begins with (1S,2S)-cyclohexane-1,2-diamine as the chiral starting material. Ethylation is achieved using ethylating agents like ethyl iodide or diethyl sulfate under basic conditions (e.g., NaH or K₂CO₃) . A critical step is stereochemical control to retain the (1S,2S) configuration. Post-synthesis, purification via recrystallization or chiral HPLC ensures enantiomeric excess (>98%) . For analogs like dimethyl derivatives, yields range from 60–85%, but diethyl variants may require longer reaction times due to steric hindrance from ethyl groups .

Q. How is the stereochemical purity of this compound verified experimentally?

Chiral analytical methods are essential:

  • Polarimetry : Measures optical rotation ([α]D) and compares it to literature values.
  • Chiral HPLC : Uses columns like Chiralpak® IA/IB to resolve enantiomers.
  • X-ray crystallography : Confirms absolute configuration via single-crystal analysis . Discrepancies in stereochemical data (e.g., conflicting optical rotations) may arise from impurities or solvent effects, necessitating multi-method validation .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Key signals include the cyclohexane ring protons (δ 1.2–2.5 ppm) and N–CH₂CH₃ groups (δ 2.6–3.1 ppm). Diastereotopic ethyl groups split into distinct signals due to restricted rotation .
  • IR spectroscopy : N–H stretches (3200–3400 cm⁻¹) confirm secondary amines.
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 172.17 (C₁₀H₂₂N₂) .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its utility in asymmetric catalysis?

The ethyl groups increase steric bulk compared to dimethyl analogs, enhancing enantioselectivity in metal-ligand complexes. For example, in asymmetric hydrogenation, the ethyl substituents create a chiral environment around the metal center (e.g., Ru or Rh), improving substrate discrimination. This has been demonstrated in analogs like (1S,2S)-N,N'-Bis(di-p-tolylphosphino)benzyl derivatives , which achieve >90% ee in ketone reductions . However, excessive bulk may reduce catalytic activity, requiring optimization of ligand:metal ratios .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) often stem from:

  • Solvent effects : DMSO vs. aqueous buffers alter compound solubility and aggregation.
  • Assay conditions : Variations in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa).
  • Purity : Trace impurities (e.g., residual ethylating agents) may confound results. Rigorous dose-response studies and orthogonal assays (e.g., SPR, ITC) validate interactions with biological targets .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model transition states and ligand-metal interactions. For example:

  • Frontier Molecular Orbital (FMO) analysis predicts nucleophilic/electrophilic sites.
  • Conformational sampling (e.g., via Monte Carlo methods) identifies low-energy geometries that dominate reactivity. Such models guide experimental design, reducing trial-and-error in catalytic applications .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research?

Key issues include:

  • Cost of chiral starting materials : (1S,2S)-cyclohexane-1,2-diamine is expensive.
  • Purification bottlenecks : Chiral resolution at scale requires specialized equipment (e.g., simulated moving bed chromatography).
  • Ethylation efficiency : Side reactions (e.g., over-alkylation) necessitate precise stoichiometry. Continuous-flow systems and immobilized catalysts improve scalability .

Methodological Considerations

Q. How to troubleshoot low yields in the N-ethylation step?

  • Optimize base strength : Use stronger bases (e.g., NaH) for faster ethylation.
  • Control temperature : Excessive heat promotes decomposition; maintain 40–60°C.
  • Monitor reaction progress : TLC or GC-MS detects intermediates like mono-ethylated byproducts. Post-reaction, acid-base extraction removes unreacted diamine .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods due to potential amine volatility.
  • PPE : Nitrile gloves and goggles prevent skin/eye contact.
  • Waste disposal : Neutralize residual ethylating agents (e.g., quench with aqueous Na₂S₂O₃) .

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